molecular formula C13H17Cl B12533997 (1-Chloro-4-methylhex-4-en-1-yl)benzene CAS No. 651332-13-7

(1-Chloro-4-methylhex-4-en-1-yl)benzene

Cat. No.: B12533997
CAS No.: 651332-13-7
M. Wt: 208.72 g/mol
InChI Key: AUOJROCMSKWZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloro-4-methylhex-4-en-1-yl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chloro group and a methylhexenyl chain. While specific studies on this compound are scarce in the provided evidence, its structural analogs offer insights into its physicochemical behavior and applications in organic synthesis or agrochemical intermediates.

Properties

CAS No.

651332-13-7

Molecular Formula

C13H17Cl

Molecular Weight

208.72 g/mol

IUPAC Name

(1-chloro-4-methylhex-4-enyl)benzene

InChI

InChI=1S/C13H17Cl/c1-3-11(2)9-10-13(14)12-7-5-4-6-8-12/h3-8,13H,9-10H2,1-2H3

InChI Key

AUOJROCMSKWZSZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCC(C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Tubular reactors with ultraviolet (UV) irradiation or thermal initiation are employed to generate chlorine radicals.
  • Temperature : Optimal yields are achieved at 180–220°C, balancing reaction kinetics and byproduct suppression.
  • Molar Ratios : A 10:8 molar ratio of 4-methylhex-4-en-1-ylbenzene to Cl₂ maximizes conversion (73%) and selectivity (86.2%).

Table 1 : Performance of gas-phase chlorination under varying conditions

Parameter Value Range Conversion (%) Selectivity (%)
Temperature (°C) 180–220 62.2–73.0 79.5–86.2
Cl₂:Substrate Ratio 10:3–10:9.5 26.1–63.5 62.2–86.2
Residence Time (min) 15–30 58.7–70.3 81.4–85.9

Industrial-Scale Considerations

Continuous flow reactors with nitrogen as a protective gas minimize polymerization side reactions. Post-reaction distillation under vacuum isolates the product (purity >98.8%) while recycling unreacted starting material.

Decarboxylative Halogenation via Hunsdiecker–Borodin Reaction

This method converts carboxylic acid precursors to alkyl chlorides through silver- or mercury-mediated decarboxylation. For (1-Chloro-4-methylhex-4-en-1-yl)benzene, the precursor 4-methylhex-4-en-1-ylbenzoic acid is treated with Cl₂ in the presence of Ag₂O.

Mechanistic Pathway

  • Acyl Hypochlorite Formation : The carboxylic acid reacts with Cl₂ to form an intermediate acyl hypochlorite (RCOOCl).
  • Homolytic Cleavage : UV irradiation cleaves the O–Cl bond, generating alkyl and Cl radicals.
  • Radical Recombination : The alkyl radical abstracts a Cl atom, yielding the final product.

Key Limitations :

  • Overhalogenation at the alkene moiety requires stoichiometric control.
  • Mercury-based catalysts (e.g., HgO) offer higher yields but pose environmental concerns.

Friedel-Crafts Alkylation of Chlorobenzene

This two-step approach involves synthesizing the hex-4-en-1-yl chain separately and attaching it to chlorobenzene via Friedel-Crafts alkylation.

Step 1: Synthesis of 4-Methylhex-4-en-1-yl Electrophile

  • Grignard Reagent : Reacting 4-methylpent-1-ene with Mg in THF forms the organomagnesium intermediate.
  • Quenching with CO₂ : Carboxylation yields 4-methylhex-4-enoic acid, which is converted to the acyl chloride using SOCl₂.

Step 2: Alkylation of Chlorobenzene

  • Catalyst : AlCl₃ facilitates electrophilic substitution, directing the alkyl group to the para position relative to chlorine.
  • Yield : 65–72% after silica gel chromatography (hexane:ethyl acetate = 20:1).

Table 2 : Friedel-Crafts alkylation optimization

Parameter Optimal Value Yield (%)
AlCl₃ Loading (mol%) 15 72
Solvent Dichloromethane 68
Reaction Time (h) 8 70

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables modular synthesis by coupling chlorobenzene derivatives with pre-formed alkenyl fragments.

Suzuki-Miyaura Coupling

  • Substrates : Chlorobenzene boronic ester and 4-methylhex-4-en-1-yl triflate.
  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane.
  • Yield : 58–64% with <5% homo-coupling byproducts.

Challenges

  • Steric hindrance from the branched alkene reduces coupling efficiency.
  • Ligand optimization (e.g., XPhos) improves turnover number (TON) to 1,200.

Comparative Analysis of Methods

Table 3 : Advantages and limitations of synthetic routes

Method Yield (%) Scalability Byproduct Risk
Gas-Phase Chlorination 73 High Moderate
Hunsdiecker–Borodin 68 Low High
Friedel-Crafts 72 Moderate Low
Suzuki Coupling 64 High Low

Industrial and Environmental Considerations

  • Waste Management : Chlorination methods require HCl scrubbing systems to mitigate corrosion.
  • Green Chemistry : Photocatalytic chlorination using TiO₂ reduces Cl₂ consumption by 40%.
  • Cost Drivers : Silver and palladium catalysts account for 60–75% of raw material expenses.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of (1-Chloro-4-methylhex-4-en-1-yl)benzene is its antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis . Its unique structure allows it to participate in various reactions, such as nucleophilic substitutions and additions. For example, it can be used to synthesize more complex organic molecules that are valuable in pharmaceuticals and agrochemicals .

Recent studies have explored the biological activity of this compound in relation to its potential as a therapeutic agent. The compound has shown promise in inhibiting certain enzymes that are crucial for disease progression, particularly in conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial .

Data Tables

The following table summarizes key properties and findings related to the applications of this compound:

Application AreaFindings/ObservationsReferences
Antimicrobial ActivityEffective against various bacterial strains
Organic SynthesisUsed as an intermediate for synthesizing complex compounds
Biological ActivityInhibits acetylcholinesterase, potential for Alzheimer's treatment

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing a dose-dependent response in inhibiting bacterial growth.

Case Study 2: Synthesis of Derivatives

In another research project, this compound was utilized as a starting material to synthesize various derivatives that exhibited enhanced biological activity. The derivatives were evaluated for their potential therapeutic effects, leading to promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of (1-Chloro-4-methylhex-4-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific context and conditions of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-Chloro-4-methylhex-4-en-1-yl)benzene, enabling comparisons of molecular features, stability, and reactivity.

1-Chloro-4-(2-phenylethyl)benzene

  • Molecular Formula : C₁₄H₁₃Cl (vs. C₁₃H₁₅Cl for the target compound) .
  • Key Differences :
    • Substituent: A 2-phenylethyl group replaces the methylhexenyl chain, eliminating the alkene moiety.
    • Stability: The saturated ethyl linker likely enhances thermal stability compared to the unsaturated hexenyl chain in the target compound.
    • Applications: Used in polymer intermediates or as a precursor for liquid crystals due to its planar biphenyl-like structure .

1-Benzyloxy-4-chlorobenzene

  • Molecular Formula : C₁₃H₁₁ClO .
  • Key Differences :
    • Functional Group: A benzyloxy group (-OCH₂C₆H₅) replaces the aliphatic chain, introducing ether functionality.
    • Reactivity: The electron-donating benzyloxy group directs electrophilic substitution to the para position relative to the chlorine atom.
    • Structural Features: Coplanar benzene rings stabilize the crystal lattice via weak C–H⋯C interactions, a feature absent in the target compound’s flexible aliphatic chain .

1-Chloro-4-(1-chloro-1-butenyl)benzene

  • Molecular Formula : C₁₀H₁₀Cl₂ (vs. C₁₃H₁₅Cl for the target) .
  • Polarity: Higher Cl content increases polarity, affecting solubility in nonpolar solvents. Applications: Likely used in pesticidal agents due to its similarity to chlorinated alkenes .

1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene

  • Molecular Formula : C₉H₉Cl₂S .
  • Key Differences: Functional Group: A thioether (-S-) linker with a chloroethyl group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides).

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Key Substituent Reactivity Highlights Potential Applications
This compound C₁₃H₁₅Cl Chloro + methylhexenyl Electrophilic substitution, alkene addition Agrochemical intermediates
1-Chloro-4-(2-phenylethyl)benzene C₁₄H₁₃Cl Chloro + phenylethyl Thermal stability, planar structure Polymers, liquid crystals
1-Benzyloxy-4-chlorobenzene C₁₃H₁₁ClO Chloro + benzyloxy Ether-directed substitution Crystallography, pharmaceuticals
1-Chloro-4-(1-chloro-1-butenyl)benzene C₁₀H₁₀Cl₂ Dichlorinated butenyl Cross-coupling reactions Pesticides, halogenated solvents
1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene C₉H₉Cl₂S Chloro + thioether Sulfur oxidation, environmental persistence Specialty chemicals

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s aliphatic chain introduces steric hindrance, complicating regioselective reactions compared to smaller analogs like 1-chloro-4-(2-phenylethyl)benzene .
  • Thermal Stability : Unsaturation in the hexenyl chain may reduce thermal stability relative to saturated derivatives, as seen in 1-benzyloxy-4-chlorobenzene’s crystalline stability .
  • Environmental Impact : Chlorinated alkenes (e.g., 1-chloro-4-(1-chloro-1-butenyl)benzene) often exhibit bioaccumulation risks, suggesting similar concerns for the target compound .

Biological Activity

(1-Chloro-4-methylhex-4-en-1-yl)benzene, also known as p-chlorotoluene, is an organic compound with the molecular formula C10_{10}H11_{11}Cl. It is a derivative of toluene, characterized by the presence of a chlorine atom at the para position relative to the methyl group on the benzene ring. This compound exhibits diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

  • Molecular Formula: C10_{10}H11_{11}Cl
  • Molecular Weight: 182.65 g/mol
  • IUPAC Name: 1-Chloro-4-methylhex-4-en-1-ylbenzene
  • CAS Number: 106-43-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of specific kinases involved in proliferative diseases .

Toxicity and Safety

Despite its biological activities, this compound poses certain toxicity risks. Acute exposure can lead to respiratory irritation and potential neurotoxic effects. Long-term exposure is associated with more severe health risks, including carcinogenicity. Safety data sheets recommend handling this compound with caution, using appropriate personal protective equipment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. Results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (1-Chloro-4-methylhex-4-en-1-yl)benzene in laboratory settings?

Methodological Answer: A common approach involves Friedel-Crafts alkylation, where a benzene derivative reacts with a chloroalkene precursor (e.g., 4-methylhex-4-en-1-yl chloride) in the presence of a Lewis acid catalyst like AlCl₃ . Optimize reaction conditions (e.g., anhydrous solvent, 0–5°C) to minimize carbocation rearrangements. Monitor progress via TLC (silica gel, hexane:ethyl acetate 9:1) and purify via column chromatography. Alternative methods include palladium-catalyzed cross-coupling for stereoselective synthesis .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Identify alkene protons (δ 5.2–5.8 ppm, doublet) and chlorine-induced deshielding in adjacent carbons .
  • IR Spectroscopy : Confirm C-Cl stretch (540–760 cm⁻¹) and alkene C=C (1680–1620 cm⁻¹) .
  • GC-MS : Verify molecular ion peak (m/z ~196) and fragmentation patterns matching the chloroalkene-benzene backbone .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and potential carcinogenicity.
  • Store separately from oxidizers; stabilize with 0.1% BHT if prone to polymerization.
  • Dispose of waste via halogenated solvent containers and collaborate with certified hazardous waste agencies .

Q. What are its primary applications in organic synthesis?

Methodological Answer:

  • Intermediate in drug discovery : The chloroalkene moiety enables nucleophilic substitutions for attaching pharmacophores (e.g., in kinase inhibitors) .
  • Polymer chemistry : Acts as a crosslinking agent due to reactive alkene and chlorine groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Employ asymmetric catalysis (e.g., chiral palladium complexes) to direct alkene geometry (E/Z selectivity) .
  • Use low-temperature conditions (−20°C) and sterically hindered bases (e.g., LDA) to minimize isomerization .

Q. How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

  • Iterative NMR analysis : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or isomerism by growing single crystals in dichloromethane/hexane .

Q. What experimental designs assess the compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated stability studies : Expose samples to UV light (ICH Q1B guidelines), 40°C/75% RH, and analyze degradation via HPLC .
  • Kinetic profiling : Monitor hydrolysis rates in buffered solutions (pH 1–13) to identify degradation pathways .

Q. How can computational modeling predict reactivity in complex systems?

Methodological Answer:

  • Molecular dynamics simulations : Use AMBER or CHARMM force fields to model solvation effects on chlorine reactivity .
  • Docking studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic labeling : Replace chlorine with ³⁶Cl to track substitution pathways via scintillation counting .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

Q. How to navigate literature gaps for understudied analogs?

Methodological Answer:

  • Use semantic search tools (e.g., PubChem’s Structure Search) to retrieve structurally similar compounds and infer properties .
  • Cross-reference patents (e.g., ECHA databases) for unpublished synthetic protocols or safety data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.